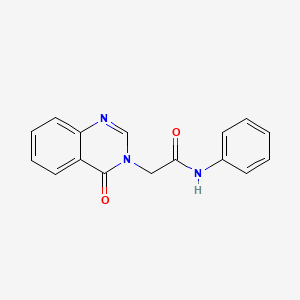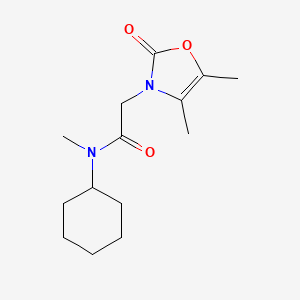![molecular formula C17H21N3O2 B5688081 N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide, also known as EX-527, is a selective inhibitor of Sirtuin 1 (SIRT1), a type of histone deacetylase (HDAC) that plays a crucial role in regulating various cellular processes. SIRT1 has been implicated in the regulation of aging, metabolism, and stress response, making it an attractive target for drug development. EX-527 has shown potential in various scientific research applications, including cancer therapy, neurodegenerative disease, and metabolic disorders.
作用機序
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide works by selectively inhibiting the activity of SIRT1, a type of HDAC that regulates gene expression and various cellular processes. SIRT1 deacetylates various target proteins, including histones and transcription factors, leading to changes in gene expression and cellular function. Inhibition of SIRT1 activity by N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide leads to changes in gene expression and cellular function, which can have therapeutic effects in various diseases.
Biochemical and physiological effects:
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of SIRT1 activity by N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide leads to changes in gene expression and cellular function, which can have downstream effects on various cellular processes. For example, inhibition of SIRT1 activity has been shown to increase p53 acetylation and activation, leading to apoptosis in cancer cells. In addition, inhibition of SIRT1 activity has been shown to increase insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of SIRT1, which allows for specific modulation of SIRT1 activity without affecting other HDACs. It is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the effects of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide on other cellular processes and pathways are not fully understood, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide. One area of interest is in the development of more potent and selective SIRT1 inhibitors. This could lead to the development of more effective therapies for various diseases.
Another area of interest is in the identification of downstream targets of SIRT1 inhibition. This could lead to a better understanding of the cellular processes and pathways affected by SIRT1 inhibition, which could in turn lead to the development of more targeted therapies.
Finally, there is also interest in the development of novel drug delivery systems for N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide. This could improve the solubility and bioavailability of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide, making it more suitable for use in various experimental settings.
合成法
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted to the final product through a series of reactions. The synthesis has been optimized to produce high yields of pure N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide.
科学的研究の応用
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications is in cancer therapy. SIRT1 is known to play a role in the development and progression of various types of cancer, and inhibition of SIRT1 activity has been shown to have anti-tumor effects. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has also been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SIRT1 has been shown to play a protective role in these diseases, and inhibition of SIRT1 activity has been linked to disease progression. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
In addition, N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been studied in the context of metabolic disorders such as obesity and type 2 diabetes. SIRT1 has been shown to play a role in regulating metabolism, and inhibition of SIRT1 activity has been linked to metabolic dysfunction. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
N-[2-(2-ethylimidazol-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-16-18-7-9-20(16)10-8-19-17(21)14-11-13-5-3-4-6-15(13)22-12-14/h3-7,9,14H,2,8,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDRNNMCCGSZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCNC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)

![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)
![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)

![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)